α-Methyl-5-pyrimidinemethanol-d3
Description
α-Methyl-5-pyrimidinemethanol-d3 is a deuterated pyrimidine derivative where three hydrogen atoms in the α-methyl group are replaced with deuterium. This isotopic labeling enhances metabolic stability and makes the compound valuable in pharmaceutical research, particularly as an internal standard in mass spectrometry or for tracing metabolic pathways . Its structure comprises a pyrimidine ring substituted with a methanol (-CH2OH) group at position 5 and a deuterated methyl (-CD3) group at the α-position.
Properties
CAS No. |
1346602-35-4 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
127.161 |
IUPAC Name |
2,2,2-trideuterio-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/i1D3 |
InChI Key |
LHBKMPNNYVQNRE-FIBGUPNXSA-N |
SMILES |
CC(C1=CN=CN=C1)O |
Synonyms |
1-(Pyrimidin-5-yl)ethan-1-ol-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-5-pyrimidinemethanol-d3 typically involves the incorporation of deuterium into the α-Methyl-5-pyrimidinemethanol structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions: α-Methyl-5-pyrimidinemethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of α-Methyl-5-pyrimidinemethanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows researchers to study the compound’s metabolic pathways and its effects on biological systems with greater precision. The compound’s interaction with pyrimidine-related enzymes and receptors can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyrimidine vs. Pyridine Derivatives
- Structural Comparison: α-Methyl-5-pyrimidinemethanol-d3: Pyrimidine ring (6-membered, two nitrogen atoms) with -CD3 and -CH2OH substituents. (5-Iodopyridin-3-yl)-methanol (): Pyridine ring (6-membered, one nitrogen atom) with -I and -CH2OH substituents.
Deuterated Compounds in Analytical Chemistry
- Ecgonine methylester-D3.HCl (): Deuterium is localized in the methyl ester group, enhancing stability against enzymatic hydrolysis.
- EDDP-D3.perchlorate (): Deuterium in the pyrrolinium ring improves detection sensitivity in LC-MS. Both EDDP-D3 and this compound serve as internal standards but differ in core structure (pyrrolinium vs. pyrimidine) and target analytes .
Table 1: Key Properties of Deuterated Compounds
Physicochemical Properties and Stability
- Solubility: this compound is likely soluble in polar aprotic solvents (e.g., methanol, ethyl acetate), akin to the synthesis conditions of related pyrimidine derivatives ().
- Stability : Deuteration in the methyl group reduces metabolic degradation rates, similar to Ecgonine methylester-D3.HCl, which shows prolonged stability in biological matrices .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
